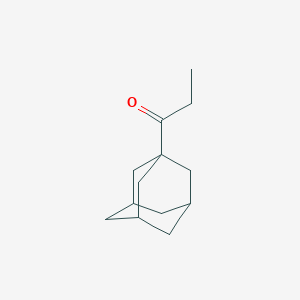
1-(1-Adamantyl)propan-1-one
Vue d'ensemble
Description
1-(1-Adamantyl)propan-1-one is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1-(1-Adamantyl)propan-1-one can be achieved from Ethylmagnesium bromide and 1-Adamantanecarbonyl chloride . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of 1-(1-Adamantyl)propan-1-one consists of a carbon backbone with 13 carbon atoms, 20 hydrogen atoms, and one oxygen atom . The structure is based on the adamantane core, a highly symmetrical, three-dimensional structure composed of four fused cyclohexane rings .Chemical Reactions Analysis
The high reactivity of adamantane derivatives like 1-(1-Adamantyl)propan-1-one offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been investigated .Applications De Recherche Scientifique
1. Synthesis of Unsaturated Adamantane Derivatives
- Summary of Application: The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
- Results or Outcomes: The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation, and to the polymerization reactions .
2. Willgerodt–Kindler Reaction of 1-(1-Adamantyl)propan-2-one
- Summary of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one and its derivatives was studied as a method to obtain adamantylcarboxylic acids .
- Methods of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-ones with sulfur and morpholine afforded the corresponding thiomorpholides which were hydrolyzed to obtain target 3-(1-adamantyl)propanoic acids .
- Results or Outcomes: The use of diglyme as solvent and sodium butyl xanthate as catalyst significantly shortened the reaction time and improved the yield to 92% .
3. Synthesis of Sterically Hindered Ketene
- Summary of Application: 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Methods of Application: The synthesis involves the autoacylation of 1-adamantylacetic acid in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst .
- Results or Outcomes: The result of this process is the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
4. Synthesis of Adamantylcarboxylic Acids
- Summary of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-ones with sulfur and morpholine afforded the corresponding thiomorpholides which were hydrolyzed to obtain target 3-(1-adamantyl)propanoic acids .
- Methods of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-ones with sulfur and morpholine was used to obtain the corresponding thiomorpholides. These were then hydrolyzed to obtain target 3-(1-adamantyl)propanoic acids .
- Results or Outcomes: The use of diglyme as solvent and sodium butyl xanthate as catalyst significantly shortened the reaction time and improved the yield to 92% .
5. Synthesis of Diamond-like Bulky Polymers
- Summary of Application: The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives as starting materials .
- Results or Outcomes: The result of this process is the synthesis of diamond-like bulky polymers such as diamondoids .
6. Synthesis of Bioactive Compounds
- Summary of Application: The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives as starting materials .
- Results or Outcomes: The result of this process is the synthesis of bioactive compounds .
Safety And Hazards
Orientations Futures
The future directions in the field of adamantane chemistry involve the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
1-(1-adamantyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIZWVVFUGCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335751 | |
| Record name | 1-(1-adamantyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)propan-1-one | |
CAS RN |
1660-05-5 | |
| Record name | 1-(1-adamantyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
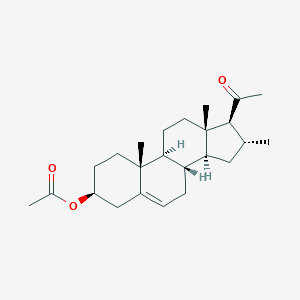
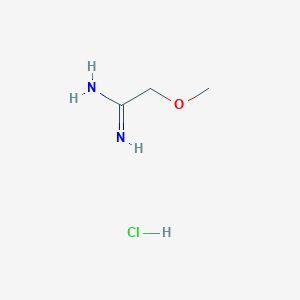
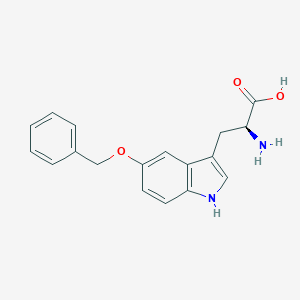
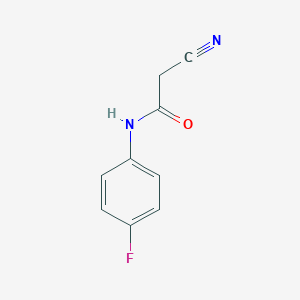
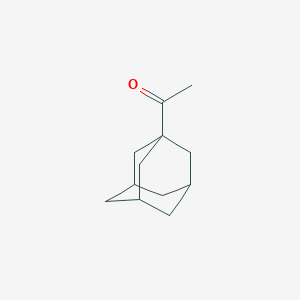
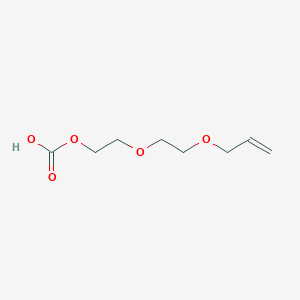

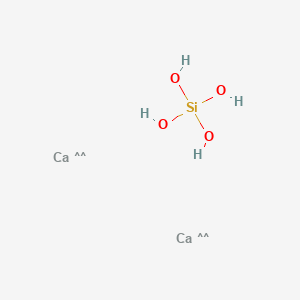
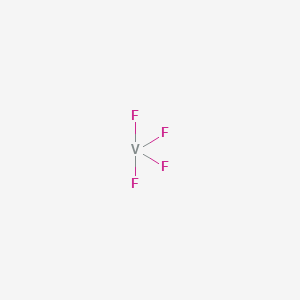
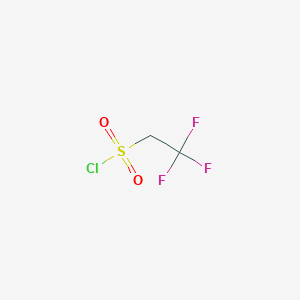
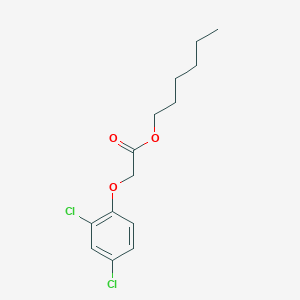
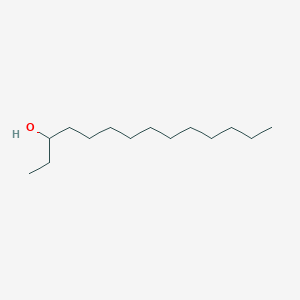
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)